N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
“N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydrazine derivative: Reacting 4-[(4-chlorophenyl)methoxy]benzaldehyde with hydrazine to form the corresponding hydrazone.
Sulfonamide formation: Reacting the hydrazone with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions may target the nitro or sulfonamide groups.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study the effects of sulfonamide derivatives on various biological pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic.
Uniqueness
The uniqueness of “N-(3-Chloro-4-methylphenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide” lies in its complex structure, which may confer unique chemical reactivity and biological activity compared to simpler sulfonamides.
Properties
Molecular Formula |
C29H25Cl2N3O4S |
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Molecular Weight |
582.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H25Cl2N3O4S/c1-21-7-14-25(17-28(21)31)34(39(36,37)27-5-3-2-4-6-27)19-29(35)33-32-18-22-10-15-26(16-11-22)38-20-23-8-12-24(30)13-9-23/h2-18H,19-20H2,1H3,(H,33,35)/b32-18+ |
InChI Key |
SEPYQLUCUYIMLN-KCSSXMTESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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